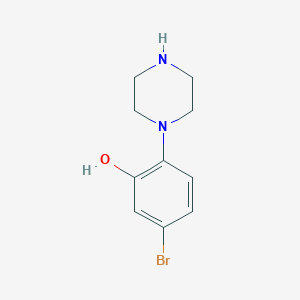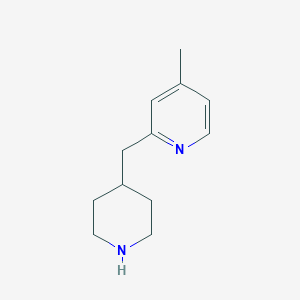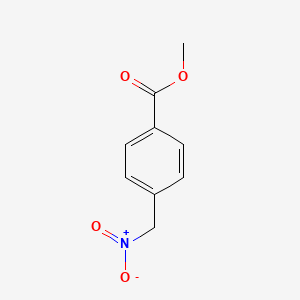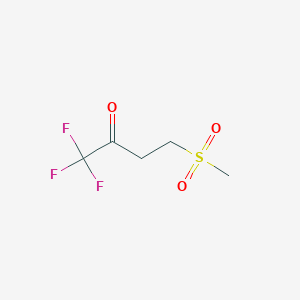
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.17 g/mol . It is a colorless liquid that is soluble in various organic solvents. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be achieved through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods often involve bulk synthesis using similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with this compound, where nucleophiles such as amines or thiols replace the trifluoromethyl group. These reactions are usually facilitated by catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new synthetic pathways.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it a useful tool in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction can inhibit enzyme activity or alter protein structure, resulting in various biological effects.
The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions. These pathways enable the compound to exert its effects by modifying key molecular targets.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound has a similar trifluoromethyl group but differs in the position of the methylsulfonyl group.
2-Butanone, 1,1,1-trifluoro-4-(methylsulfonyl): This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H7F3O3S |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-methylsulfonylbutan-2-one |
InChI |
InChI=1S/C5H7F3O3S/c1-12(10,11)3-2-4(9)5(6,7)8/h2-3H2,1H3 |
Clave InChI |
WFBDYUOEJDBHKD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


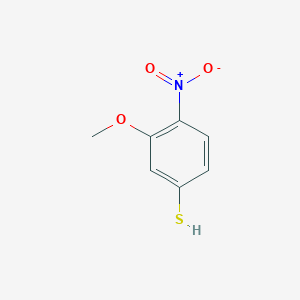
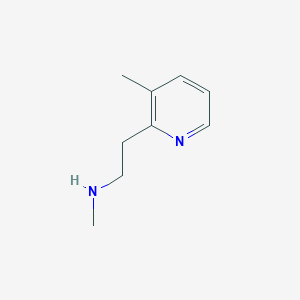
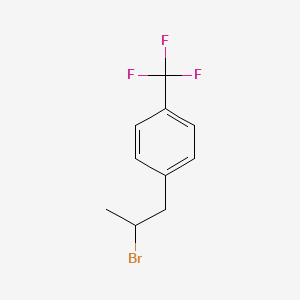
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
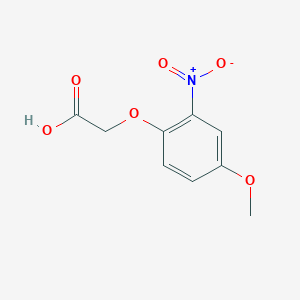
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
